molecular formula C28H27N5O3 B2836387 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide CAS No. 1189973-91-8

2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide

Cat. No. B2836387
CAS RN: 1189973-91-8
M. Wt: 481.556
InChI Key: KPCAJVMPKWFSKF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a quinoxaline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinoxalines are a type of heterocyclic compound that consist of a benzene ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can vary widely among different triazoloquinoxaline derivatives .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some triazole and quinoxaline derivatives can be toxic or hazardous under certain conditions . Always handle chemicals with appropriate safety precautions.

Future Directions

Triazoloquinoxalines are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-16-13-18(3)25(19(4)14-16)30-24(34)15-32-28(35)33-22-11-7-6-10-21(22)29-27(26(33)31-32)36-23-12-8-9-17(2)20(23)5/h6-14H,15H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCAJVMPKWFSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide

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